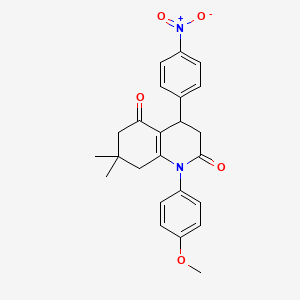![molecular formula C15H14N2O5S B11520491 3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B11520491.png)
3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid is a complex organic compound that features both sulfonamide and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-carbamoyl-4-methylbenzenesulfonamido)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves crystallization or chromatography techniques to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex sulfonamide derivative, while reduction could simplify the molecule to a more basic benzoic acid derivative .
Scientific Research Applications
3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a part of drug design studies.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(3-carbamoyl-4-methylbenzenesulfonamido)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of biochemical processes such as inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar applications in medicinal chemistry.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit enzyme inhibitory properties and are used in similar research contexts.
Uniqueness
3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new therapeutic agents .
Properties
Molecular Formula |
C15H14N2O5S |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[(3-carbamoyl-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-9-5-6-12(8-13(9)14(16)18)23(21,22)17-11-4-2-3-10(7-11)15(19)20/h2-8,17H,1H3,(H2,16,18)(H,19,20) |
InChI Key |
AKABTULQHNBDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11520412.png)
![2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11520413.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11520420.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11520423.png)
![N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11520429.png)
![6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11520434.png)
![(2E,5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11520438.png)
![N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11520441.png)


![N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B11520467.png)
![{(2Z)-2-[4-(diethylamino)benzylidene]-3-oxo-2,3-dihydro-1H-inden-1-ylidene}propanedinitrile](/img/structure/B11520471.png)
![1-[5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11520473.png)
![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)
